molecular formula C11H11NO5 B051185 (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate CAS No. 118200-96-7

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Cat. No.: B051185
CAS No.: 118200-96-7
M. Wt: 237.21 g/mol
InChI Key: PUBTVFBOTFDPTA-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- typically involves the reaction of 2-methyl-oxirane with 4-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (S)-
  • 2-Methyloxiranemethanol 4-nitrobenzoate (2S)-

Uniqueness

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a nitrobenzoate ester.

Properties

IUPAC Name

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBTVFBOTFDPTA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152039
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118200-96-7
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118200967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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